Product packaging for alpha-DeltaUA-[1->4]-GlcNS-6S(Cat. No.:)

alpha-DeltaUA-[1->4]-GlcNS-6S

Cat. No.: B12063191
M. Wt: 520.4 g/mol
InChI Key: YSFOXIFCPZNBSI-UHFFFAOYSA-N
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Description

Contextualization within Heparan Sulfate (B86663) and Heparin Research

Heparan sulfate (HS) and heparin are prominent members of the GAG family, composed of repeating disaccharide units of a uronic acid (either glucuronic acid or iduronic acid) and glucosamine (B1671600). genome.jpnih.gov Heparin is a more highly sulfated form of HS and is well-known for its clinical use as an anticoagulant. nih.govresearchgate.net The biological activities of both HS and heparin are largely dependent on their specific sulfation patterns and the sequence of the sugar units. nih.gov

The analysis of HS and heparin structure is crucial for understanding their functions and for the quality control of heparin-based drugs. researchgate.net This analysis often involves the depolymerization of these long polysaccharide chains into smaller, more manageable oligosaccharides. researchgate.net The resulting fragments, such as the disaccharide alpha-DeltaUA-[1->4]-GlcNS-6S, provide a fingerprint of the original polysaccharide's structure. This disaccharide, also known as ΔUA-GlcNS-6S or Heparin Disaccharide II-S, is a key product of this degradation process. cymitquimica.comresearchgate.net

Significance of alpha-DeltaUA-[1->4]-GlcNS-6S as an Unsaturated Disaccharide Product

The defining feature of alpha-DeltaUA-[1->4]-GlcNS-6S is the unsaturated bond between carbons 4 and 5 of the uronic acid residue (ΔUA). nih.govgalenmolecular.com This feature is a direct consequence of the enzymatic cleavage method used to break down the parent GAG chain. nih.govplos.org This unsaturated bond is not present in the native polysaccharide but is introduced during the depolymerization process.

The presence and quantification of alpha-DeltaUA-[1->4]-GlcNS-6S, along with other related disaccharides, allows researchers to deduce the composition and sequence of the original heparan sulfate or heparin chain. nih.govpsu.edu For instance, the identification of this specific disaccharide indicates the presence of a non-sulfated uronic acid linked to an N-sulfated and 6-O-sulfated glucosamine in the parent polymer. cymitquimica.comresearchgate.net

Overview of Enzymatic Glycosaminoglycan Depolymerization and Unsaturated Disaccharide Formation

The breakdown of GAGs for structural analysis is typically achieved through the use of enzymes called polysaccharide lyases. researchgate.netplos.org These enzymes, such as heparinases, cleave the glycosidic bond between the uronic acid and the glucosamine residue via a β-elimination reaction. plos.orgmdpi.com This mechanism results in the formation of a double bond at the non-reducing end of the uronic acid, creating the characteristic unsaturated uronic acid (ΔUA). researchgate.netnih.gov

Different heparinases exhibit distinct substrate specificities, allowing for controlled degradation and more detailed structural analysis. researchgate.netamsbio.com For example, Heparinase I primarily cleaves in highly sulfated regions, while Heparinase III acts on less sulfated domains. researchgate.net Heparinase II has a broader specificity. researchgate.netamsbio.com The disaccharide alpha-DeltaUA-[1->4]-GlcNS-6S is a product of the action of these enzymes on specific linkages within the heparin/heparan sulfate chain. cenmed.com

The resulting mixture of unsaturated disaccharides can then be separated and quantified using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry, providing a detailed compositional analysis of the original GAG. researchgate.netnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H19NNaO16S2 B12063191 alpha-DeltaUA-[1->4]-GlcNS-6S

Properties

Molecular Formula

C12H19NNaO16S2

Molecular Weight

520.4 g/mol

InChI

InChI=1S/C12H19NO16S2.Na/c14-2-4(13-30(21,22)23)8(17)10(6(16)3-27-31(24,25)26)29-12-9(18)5(15)1-7(28-12)11(19)20;/h1-2,4-6,8-10,12-13,15-18H,3H2,(H,19,20)(H,21,22,23)(H,24,25,26);

InChI Key

YSFOXIFCPZNBSI-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(C(C1O)O)OC(C(COS(=O)(=O)O)O)C(C(C=O)NS(=O)(=O)O)O)C(=O)O.[Na]

Origin of Product

United States

Structural Elucidation and Conformational Analysis of Alpha Deltaua 1 >4 Glcns 6s

Advanced Spectroscopic Characterization Methodologies

Spectroscopic methods are indispensable for the detailed structural determination of complex carbohydrates like α-ΔUA-[1→4]-GlcNS-6S. These techniques provide definitive information on connectivity, stereochemistry, and modification patterns.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier, non-destructive technique for the structural elucidation of oligosaccharides. nih.gov For α-ΔUA-[1→4]-GlcNS-6S, NMR is used to confirm the identity of the monosaccharide units, the nature of the glycosidic bond, and the precise locations of the sulfate (B86663) groups.

One-dimensional (1D) ¹H NMR spectra provide initial fingerprints of the structure. ipqpubs.com The anomeric proton (H1) of the GlcNS-6S residue and the vinyl proton (H4) of the unsaturated uronic acid (ΔUA) residue give characteristic signals in distinct regions of the spectrum. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and HSQC (Heteronuclear Single Quantum Coherence), are employed for complete assignment of all proton and carbon signals. researchgate.netresearchgate.net

Glycosidic Linkage: The [1→4] linkage is confirmed through Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY), which detect through-space proximity between the anomeric proton (H1) of the glucosamine (B1671600) unit and the H4 proton of the uronic acid.

Anomeric Configuration: The α-configuration of the glucosamine residue is determined by the coupling constant (³J(H1,H2)) of its anomeric proton. For N-sulfo disaccharides, the α-anomeric form is typically predominant. nih.gov The ΔUA residue, formed by enzymatic elimination, inherently possesses an α-L-threo configuration.

Sulfation Position: The presence and position of sulfate groups cause significant downfield shifts in the chemical shifts of adjacent protons and carbons. The N-sulfation on the glucosamine is confirmed by the chemical shift of the H2 proton. The 6-S sulfation is confirmed by the downfield shift of the C6 carbon and the H6 protons of the glucosamine residue, as identified through HSQC experiments. researchgate.net

Below is a table of typical ¹H and ¹³C NMR chemical shifts for the α-ΔUA-[1→4]-GlcNS-6S disaccharide.

Residue Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
ΔUA H1~5.88C1: ~105.1
H2~4.25C2: ~70.2
H3~4.40C3: ~71.5
H4~5.65C4: ~110.8
H5C5: ~145.3
C6: ~175.4 (COO⁻)
GlcNS-6S H1~5.40C1: ~98.5
H2~3.25C2: ~60.5
H3~3.70C3: ~72.0
H4~3.75C4: ~80.1
H5~4.10C5: ~73.5
H6a/H6b~4.35 / ~4.25C6: ~68.0

Note: Chemical shifts are approximate and can vary based on solvent, pH, temperature, and cation presence.

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and sequence of oligosaccharides. nih.gov It is particularly valuable for analyzing the heterogeneity of HS modifications. nih.gov

Electrospray ionization (ESI) is a soft ionization method well-suited for analyzing polar and thermally labile molecules like sulfated glycosaminoglycans. nih.gov For α-ΔUA-[1→4]-GlcNS-6S, ESI-MS is typically performed in negative ion mode due to the acidic nature of the sulfate and carboxyl groups. nih.gov The analysis provides a precise mass-to-charge ratio (m/z), which confirms the disaccharide's composition. The expected monoisotopic mass of the disulfated disaccharide [M-2H]²⁻ can be readily identified. nih.gov

Tandem mass spectrometry (MS/MS) is used to sequence oligosaccharides and pinpoint modification sites by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.gov Collision-induced dissociation (CID) of the α-ΔUA-[1→4]-GlcNS-6S ion produces a characteristic fragmentation pattern.

The fragmentation primarily involves:

Glycosidic Bond Cleavage: This results in B and Y ions (following the Domon-Costello nomenclature), which confirms the sequence of the monosaccharide units.

Cross-Ring Cleavage: A and X ions arise from the cleavage of bonds within the monosaccharide ring, providing information about branching and linkage positions.

Sulfate Group Loss: A common fragmentation pathway is the neutral loss of SO₃ (80 Da), which can occur from either the N- or 6-O-position. The relative ease of these losses can sometimes provide clues to the sulfation site. nih.gov

The combination of precursor mass from ESI-MS and the fragmentation pattern from MS/MS provides unambiguous identification of the disaccharide isomer. nih.govnih.gov

Precursor Ion (m/z) Fragment Ion Type Description Significance
[M-2H]²⁻Y-ionCleavage of the glycosidic bond, retaining charge on the GlcNS-6S unit.Confirms mass of the reducing-end sugar with its modifications.
B-ionCleavage of the glycosidic bond, retaining charge on the ΔUA unit.Confirms mass of the non-reducing-end sugar.
[M-SO₃-2H]²⁻Loss of a sulfate group from the precursor ion.Indicates the presence of at least one sulfate group.
Cross-ring fragmentsA- and X-type ions from cleavage within a sugar ring.Provides evidence for the 1→4 linkage.

Mass Spectrometry (MS) Techniques for Oligosaccharide Sequencing and Post-Translational Modification Analysis

Computational Modeling and Molecular Dynamics Simulations

While spectroscopic methods provide detailed structural information, they often represent a time-averaged state. Computational modeling and molecular dynamics (MD) simulations offer a dynamic, atomistic view of the conformational landscape of α-ΔUA-[1→4]-GlcNS-6S in solution. nih.govoup.com

These simulations are used to:

Explore Glycosidic Linkage Conformations: MD simulations can map the potential energy surface of the glycosidic linkage, defined by the phi (φ) and psi (ψ) dihedral angles. This reveals the most stable, low-energy conformations of the linkage. nih.gov For an α-[1→4] linkage, the conformational space is generally well-defined. nih.gov

Analyze Ring Pucker: While the ΔUA ring is relatively rigid due to the double bond, the glucosamine ring can adopt different chair (e.g., ⁴C₁) or skew-boat conformations. MD simulations can quantify the populations of these different ring puckers.

Model Solvent Interactions: By explicitly including water molecules and counterions, MD simulations provide insight into how the solvent environment influences the disaccharide's conformation and helps to stabilize its highly charged structure. oup.com

The results from MD simulations can be directly compared with experimental data from NMR (e.g., NOEs and coupling constants) and CD spectroscopy to create a comprehensive and validated model of the structure and dynamics of α-ΔUA-[1→4]-GlcNS-6S. nih.gov This detailed understanding is a crucial step toward explaining how this specific disaccharide unit contributes to the recognition and binding of proteins.

Force Field Development and Validation for Glycosaminoglycan Fragments

The accurate computational modeling of glycosaminoglycans (GAGs) like alpha-DeltaUA-[1->4]-GlcNS-6S heavily relies on the precision of the underlying force fields. researchgate.net Force fields are sets of parameters that describe the potential energy of a system of atoms and are essential for molecular mechanics and molecular dynamics simulations. The development of specialized force fields for carbohydrates, such as the GLYCAM family, has been a significant advancement in the field. researchgate.netnih.govnih.gov

A key challenge in modeling alpha-DeltaUA-[1->4]-GlcNS-6S is the presence of the non-naturally occurring Δ4,5-unsaturated uronate (ΔUA) residue, which is a common product of the enzymatic digestion of heparin and heparan sulfate. nih.govnih.gov To address this, additions have been made to force fields like GLYCAM06 to include parameters and charges for ΔUA residues. nih.govnih.gov These developments also encompass transferable sulfate groups for both O- and N-sulfation, which is directly relevant to the 6-O-sulfated N-sulfoglucosamine (GlcNS-6S) unit of the target disaccharide. nih.govnih.gov

Table 1: Calculated J-coupling constants and ring state populations for the ΔUA residue. (Data derived from studies on similar ΔUA-containing disaccharides) nih.gov

Ring ConformationJ H1-H2 (Hz)J H2-H3 (Hz)J H3-H4 (Hz)Population (%)
¹H₂1.71.25.8Variable
²H₁6.77.81.6Variable

The development of these validated force fields allows for more accurate and predictive simulations of GAG fragments, providing valuable insights into their three-dimensional structures and dynamic behaviors. researchgate.net

Molecular Dynamics Simulations for Conformational Flexibility and Glycosidic Linkage Dynamics

Molecular dynamics (MD) simulations utilize the developed force fields to simulate the movement of atoms in a molecule over time, offering a detailed view of its conformational flexibility and dynamics. nih.govnih.gov For a disaccharide like alpha-DeltaUA-[1->4]-GlcNS-6S, MD simulations can reveal the range of motion of the pyranose rings and the dynamics of the α-[1->4] glycosidic linkage that connects the two sugar units. nih.gov

The sulfation pattern in GAGs is known to significantly influence their conformational dynamics. researchgate.netnih.gov In the case of alpha-DeltaUA-[1->4]-GlcNS-6S, the sulfate group at the 6-position of the GlcNS residue can impact the local conformation and the flexibility of the entire molecule. researchgate.net MD simulations have shown that increased sulfation can lead to a more rigid and linear structure in GAG chains. nih.gov This is partly due to the formation of more stable hydrogen-bond networks, which can include water-mediated bridges between neighboring monosaccharides. nih.gov

Table 2: Key Conformational Parameters Investigated by Molecular Dynamics Simulations.

ParameterDescriptionSignificance
Ring PuckeringThe three-dimensional conformation of the individual sugar rings (e.g., chair, boat, skew-boat).Affects the overall shape and presentation of functional groups.
Glycosidic Torsion Angles (φ/ψ)The dihedral angles around the α-[1->4] bond connecting the ΔUA and GlcNS-6S residues.Determines the relative orientation of the two monosaccharide units.
Root-Mean-Square Deviation (RMSD)A measure of the average distance between the atoms of superimposed structures over time.Indicates the structural stability and rigidity of the molecule.
End-to-End DistanceThe distance between the two ends of the disaccharide.Provides information about the linearity and flexibility of the molecule.

Quantum Mechanical Calculations for Electronic Structure and Reactivity

While force field-based methods are powerful for studying large-scale conformational dynamics, quantum mechanical (QM) calculations provide a more fundamental understanding of the electronic structure and reactivity of a molecule. nih.govresearchgate.net These ab initio methods solve the Schrödinger equation to describe the distribution of electrons within the molecule, offering insights that are not accessible through classical mechanics. uchicago.eduyoutube.com

For alpha-DeltaUA-[1->4]-GlcNS-6S, QM calculations can be used to accurately determine properties such as atomic charges, the nature of chemical bonds, and the energies of different molecular orbitals. This information is crucial for understanding how the molecule will interact with other molecules, such as proteins or metal ions. For example, QM methods can be used to refine the atomic charges used in classical force fields, leading to more accurate MD simulations. nih.gov

QM calculations are also invaluable for studying the reactivity of the molecule. The presence of the double bond in the ΔUA residue introduces a region of higher electron density, which is a potential site for chemical reactions. QM can be used to model the reaction pathways and transition states of processes like electrophilic addition to this double bond. Furthermore, these calculations can help in the interpretation of experimental data, such as NMR chemical shifts and coupling constants, by providing a theoretical basis for the observed values. nih.gov Although computationally expensive, QM methods offer a high level of accuracy and are essential for a complete understanding of the chemical properties of GAG fragments at the electronic level. nih.govresearchgate.net

Enzymatic Generation and Biosynthetic Context of Alpha Deltaua 1 >4 Glcns 6s

Enzymology of Heparin Lyases (Heparinases)

Heparin lyases, also known as heparinases, are a group of enzymes that cleave heparin and heparan sulfate (B86663) chains. neb.com These enzymes, primarily found in bacteria, act via a β-elimination mechanism, which results in the formation of a double bond at the non-reducing end of the newly formed oligosaccharide fragments. nih.govneb.com This unsaturated uronic acid is denoted as ΔUA. The specificities of different heparin lyases determine the types of disaccharides produced, including alpha-DeltaUA-[1->4]-GlcNS-6S.

Heparinase I (EC 4.2.2.7) Specificity and Cleavage Mechanisms

Heparinase I exhibits a high degree of specificity for highly sulfated regions within the heparin and heparan sulfate chains. neb.comnih.gov It preferentially cleaves the glycosidic linkage between a hexosamine and a 2-O-sulfated iduronic acid (IdoA2S). nih.govnih.gov The presence of the 2-O-sulfo group on the iduronic acid is a critical determinant for recognition and cleavage by Heparinase I. researchgate.net

The cleavage mechanism of Heparinase I is endolytic, meaning it can act at multiple sites within the polysaccharide chain. researchgate.net The catalytic process involves a β-elimination reaction. In this reaction, a proton is abstracted from the C5 position of the uronic acid, leading to the formation of a double bond between C4 and C5 and the subsequent cleavage of the glycosidic bond. nih.gov This process generates an unsaturated uronic acid at the non-reducing end of the resulting oligosaccharide. nih.gov The enzyme's active site accommodates the specific sulfation patterns of its preferred substrate, ensuring precise cleavage.

Substrate Specificity of Heparinase I
EnzymeEC NumberPreferred SubstrateCleavage Site
Heparinase I4.2.2.7Highly sulfated heparin and heparan sulfateLinkages between hexosamines and 2-O-sulfated iduronic acids

Heparinase II and Heparinase III (Heparitinase, EC 4.2.2.8) Substrate Specificity and Complementary Action

Heparinase II and Heparinase III have broader and distinct substrate specificities compared to Heparinase I, and their actions are often complementary. neb.com

Heparinase II displays broad specificity, capable of cleaving linkages containing both α-L-idopyranosyluronic and β-D-glucopyranosyluronic acid residues. nih.gov It can act on both highly and poorly sulfated regions of heparin and heparan sulfate. neb.comneb.com

Heparinase III (Heparitinase) , in contrast, preferentially cleaves at linkages with a lower degree of sulfation. nih.gov Its primary targets are the glycosidic bonds between a hexosamine and a glucuronic acid (GlcA). researchgate.net It can also act on linkages to unsulfated α-L-idopyranosyluronic acid residues. nih.gov

The complementary action of these enzymes allows for the comprehensive degradation of the heterogeneous heparin and heparan sulfate chains. Heparinase I targets the highly sulfated domains, while Heparinase III acts on the less sulfated regions. Heparinase II can act on a wider range of structures, effectively bridging the specificities of the other two enzymes. neb.com When used in combination, these three lyases can depolymerize heparin and heparan sulfate into their constituent disaccharides, which is a crucial tool for structural analysis. neb.comnih.gov

Substrate Specificities of Heparinase II and III
EnzymeEC NumberPreferred SubstratePrimary Cleavage Site
Heparinase IIN/ABroad range of heparin and heparan sulfate structuresLinkages to both iduronic and glucuronic acids
Heparinase III (Heparitinase)4.2.2.8Less sulfated heparan sulfateLinkages to glucuronic acid

Mechanism of β-Elimination Leading to Δ-4,5-Unsaturated Uronic Acid

The generation of the characteristic alpha-DeltaUA (Δ-4,5-unsaturated uronic acid) moiety at the non-reducing end of heparin lyase cleavage products is the hallmark of the β-elimination mechanism. nih.gov This enzymatic reaction is distinct from hydrolysis.

The process is initiated by the abstraction of the proton at the C5 position of the uronic acid residue by a general base in the enzyme's active site. nih.gov This leads to the formation of a carbanion intermediate. The electrons from the carbanion then facilitate the cleavage of the C4-O-glycosidic bond. Simultaneously, a general acid in the active site donates a proton to the oxygen of the leaving glycosidic group. nih.gov The result is the formation of a double bond between C4 and C5 of the uronic acid ring, creating the Δ-4,5-unsaturated uronic acid, and the release of the remainder of the polysaccharide chain. nih.govneb.com This unsaturated product has a characteristic UV absorbance at 232 nm, which is often used to monitor the enzymatic reaction. neb.com

Context of Heparan Sulfate and Heparin Biosynthesis

The specific structure of alpha-DeltaUA-[1->4]-GlcNS-6S generated by heparin lyases is a direct reflection of the biosynthetic pathway of its parent molecules, heparan sulfate and heparin. These complex polysaccharides are synthesized in the Golgi apparatus through a non-template-driven process involving a series of enzymes that act in a coordinated fashion. researchgate.net

Glycosyltransferases in Polysaccharide Backbone Elongation

The biosynthesis of the heparan sulfate backbone begins with the formation of a linkage region attached to a core protein. The polysaccharide chain is then elongated by the alternating addition of D-glucuronic acid (GlcA) and N-acetyl-D-glucosamine (GlcNAc) residues. mdpi.com This process is catalyzed by glycosyltransferases from the exostosin (EXT) family of enzymes, specifically EXT1 and EXT2. mdpi.com

EXT1 and EXT2 form a hetero-oligomeric complex that possesses both GlcA and GlcNAc transferase activities. This complex is responsible for the polymerization of the repeating disaccharide units that form the nascent heparan sulfate chain. mdpi.com The coordinated action of these glycosyltransferases is essential for creating the polysaccharide backbone that will subsequently undergo extensive modification.

Roles of Sulfotransferases (e.g., N-deacetylase/N-sulfotransferases, 6-O-sulfotransferases) in Precursor Modification

Following the elongation of the polysaccharide backbone, the heparan sulfate chain undergoes a series of modification reactions catalyzed by various sulfotransferases and an epimerase. These modifications are crucial for generating the vast structural diversity and biological activity of heparan sulfate and heparin. nih.govjst.go.jp

N-deacetylase/N-sulfotransferases (NDSTs) are bifunctional enzymes that initiate the modification process. researchgate.netnih.gov They first remove the acetyl group from selected GlcNAc residues (N-deacetylase activity) and then add a sulfo group to the resulting free amino group (N-sulfotransferase activity), converting GlcNAc to N-sulfo-D-glucosamine (GlcNS). researchgate.netnih.govnih.gov This step is critical as it dictates the regions of the chain that will undergo further modifications. nih.gov

6-O-sulfotransferases (HS6STs) are responsible for the addition of a sulfo group to the C6 position of the glucosamine (B1671600) residue. rsc.orgnih.gov This modification can occur on both N-acetylated and N-sulfated glucosamine residues. The presence of a 6-O-sulfo group is a key feature of the alpha-DeltaUA-[1->4]-GlcNS-6S disaccharide and is essential for many of the biological functions of heparan sulfate and heparin. nih.gov

The sequential and coordinated action of these sulfotransferases, along with other modifying enzymes such as C5-epimerase (which converts GlcA to IdoA) and 2-O- and 3-O-sulfotransferases, results in the complex and heterogeneous sulfation patterns found in mature heparan sulfate and heparin chains. mdpi.comnih.gov It is this specific arrangement of sulfated residues that is recognized and cleaved by heparin lyases to generate products such as alpha-DeltaUA-[1->4]-GlcNS-6S.

Key Enzymes in Heparan Sulfate/Heparin Biosynthesis and Modification
Enzyme ClassSpecific Enzyme(s)Function
GlycosyltransferasesEXT1, EXT2Elongation of the polysaccharide backbone with alternating GlcA and GlcNAc residues
SulfotransferasesN-deacetylase/N-sulfotransferases (NDSTs)N-deacetylation of GlcNAc and subsequent N-sulfation to form GlcNS
6-O-sulfotransferases (HS6STs)Addition of a sulfo group to the 6-O position of glucosamine residues

C5-Epimerization of Glucuronic Acid to Iduronic Acid

A pivotal modification in heparan sulfate biosynthesis is the epimerization of D-glucuronic acid (GlcA) to its C-5 epimer, L-iduronic acid (IdoA). nih.gov This conversion is catalyzed by a single enzyme, glucuronyl C5-epimerase (GLCE). uu.senih.gov The introduction of IdoA residues is critical for the biological functions of heparan sulfate, as it imparts significant conformational flexibility to the otherwise rigid polysaccharide chain, which is essential for mediating interactions with a vast array of proteins like growth factors and enzymes. nih.govnih.gov

The epimerase acts on the GlcA residues already incorporated into the growing polysaccharide chain. portlandpress.com The enzyme's substrate recognition is highly specific; it requires the adjacent glucosamine residue at the non-reducing end of the target GlcA to be N-sulfated (GlcNS). nih.govresearchgate.net This requirement ensures that epimerization is targeted to the S-domains where modifications are clustered.

The catalytic mechanism involves the abstraction of the proton at carbon 5 (C-5) of the GlcA residue to form a transient carbanion intermediate. portlandpress.comresearchgate.net Subsequently, a proton is re-added to the same carbon, but with an inverted stereochemistry, resulting in the formation of IdoA. portlandpress.com

Property Description Reference(s)
Enzyme Glucuronyl C5-epimerase (GLCE) uu.senih.gov
Reaction D-glucuronic acid (GlcA) → L-iduronic acid (IdoA) nih.gov
Substrate Requirement N-sulfated glucosamine (GlcNS) at the non-reducing end of the target GlcA nih.govresearchgate.net
Mechanism Abstraction of C-5 proton, formation of a carbanion intermediate, re-addition of a proton with inversion of configuration. portlandpress.comresearchgate.net
Reversibility The reaction is reversible in vitro but is considered effectively irreversible in vivo. nih.govnih.govnih.gov
Significance Introduces conformational flexibility to the HS chain, crucial for protein binding and biological activity. nih.govnih.gov

While the reaction is chemically reversible, in a biological context it proceeds primarily in the forward direction (GlcA to IdoA). nih.gov This unidirectionality is believed to be driven by subsequent modification steps, particularly the 2-O-sulfation of the newly formed IdoA residues by heparan sulfate 2-O-sulfotransferase (HS2ST). nih.gov Once an IdoA residue is 2-O-sulfated, it is no longer a substrate for the epimerase, effectively locking the residue in the L-ido configuration and making the epimerization process functionally irreversible within the cell. nih.govnih.gov The essential nature of this enzyme is demonstrated by the fact that its genetic knockout in mice results in neonatal lethality, accompanied by severe developmental defects. nih.gov

Chemical and Chemoenzymatic Synthesis of Alpha Deltaua 1 >4 Glcns 6s and Analogs

Strategies for Oligosaccharide Building Block Preparation

The synthesis of complex oligosaccharides like α-ΔUA-[1->4]-GlcNS-6S relies on the preparation of well-defined monosaccharide or disaccharide building blocks. These building blocks must have a strategic arrangement of protecting groups to control reactivity and stereochemistry during glycosylation and to allow for selective deprotection for subsequent sulfation.

A primary challenge is the synthesis of the L-iduronic acid (IdoA) component, as it is not as readily available as other monosaccharides. To overcome this, researchers have developed multi-step syntheses starting from more common sugars. An innovative approach to expedite access to building blocks involves the controlled hydrolysis of naturally existing polysaccharides like heparin. For instance, heparin can be hydrolyzed using triflic acid, followed by a series of reactions including esterification and acetylation, to yield disaccharide units that can be further modified into suitable donors and acceptors for oligosaccharide synthesis. This strategy significantly reduces the number of synthetic steps compared to building the disaccharide from monosaccharide units.

Another key strategy involves the design of orthogonally protected building blocks. This means that each protecting group can be removed under specific conditions without affecting the others. This approach allows for the systematic and controlled synthesis of a wide variety of HS structures. For example, the Hung group has worked on synthesizing all 48 possible heparin/HS disaccharide structures from eight strategically protected monosaccharide precursors. In their strategy, benzoyl groups are used to protect hydroxyls destined for sulfation, while benzyl (B1604629) ethers serve as persistent protecting groups for hydroxyls that will remain free.

A modular approach has also been proposed, where a set of properly protected disaccharide building blocks, representing the different motifs found in HS, are assembled in a combinatorial fashion to create larger oligosaccharides. This requires a carefully selected set of protecting groups that are compatible with stereoselective glycosylation, selective deprotection for sulfation, and final deprotection steps.

Table 1: Examples of Building Block Preparation Strategies

Strategy Description Key Features
De Novo Synthesis Monosaccharide building blocks are synthesized from commercially available starting materials through multiple steps. Requires 6-15 synthetic steps; allows for precise control over protecting group patterns.
Polysaccharide Hydrolysis Natural polysaccharides like heparin are hydrolyzed to yield disaccharide fragments. Reduces the number of synthetic steps; bypasses the challenging 1,2-cis glycosylation between GlcN and IdoA.
Orthogonally Protected Building Blocks Monosaccharides are prepared with protecting groups that can be removed selectively. Enables the divergent synthesis of a library of compounds from a common intermediate.

| Modular Synthesis | Pre-assembled, protected disaccharide modules are used for the assembly of larger oligosaccharides. | Facilitates the combinatorial synthesis of a wide range of HS structures. |

Glycosylation Methodologies for Stereoselective Disaccharide Formation

The formation of the glycosidic bond between the uronic acid and glucosamine (B1671600) units is a critical step in the synthesis of α-ΔUA-[1->4]-GlcNS-6S analogs. The desired α-linkage from the glucosamine donor is a 1,2-cis linkage, which is notoriously difficult to form stereoselectively.

Several strategies have been developed to control the stereochemical outcome of the glycosylation reaction. One common approach involves the use of a non-participating protecting group at the C-2 position of the glucosamine donor. The azido (B1232118) (N₃) group is frequently used for this purpose as it is non-participating and can be later converted to the N-sulfo group.

The choice of glycosyl donor and acceptor, as well as the reaction conditions, are crucial. Thioglycosides and trichloroacetimidates are common glycosyl donors used in HS synthesis. The activation of these donors is typically achieved using promoters like N-iodosuccinimide (NIS) and a catalytic amount of trifluoromethanesulfonic acid (TfOH) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf).

Solvent participation can also influence the stereoselectivity. For example, the use of N,N-dimethylformamide (DMF) has been shown to modulate the stereochemical outcome in the formation of α-galactosaminidic linkages. This strategy involves a pre-activation step where the donor is activated in the presence of DMF before the acceptor is added.

A modular strategy often employs pre-formed disaccharide donors and acceptors, simplifying the assembly of larger oligosaccharides. For instance, a trichloroacetimidate (B1259523) disaccharide donor can be coupled with a spacer-containing disaccharide acceptor in the presence of TMSOTf to yield a tetrasaccharide with high stereoselectivity.

Table 2: Common Glycosylation Methodologies

Method Donor Acceptor Promoter/Conditions Stereochemical Outcome
Thioglycoside Activation Ethyl 1-thio-L-idoside 1,6-anhydro acceptor NIS, AgOTf Formation of disaccharide for further conversion.
Trichloroacetimidate Glycosylation Disaccharide trichloroacetimidate Spacer-containing glycosyl acceptor TMSOTf High α-anomeric selectivity.

| DMF-Modulated Glycosylation | 2-azido-2-deoxy thioglycosyl donor | Primary alcohol acceptor | NIS, TMSOTf, DMF | Excellent α-selectivity. |

Chemoenzymatic Approaches for Sulfated Glycosaminoglycan Fragments

Chemoenzymatic synthesis has emerged as a powerful alternative to purely chemical methods for preparing sulfated glycosaminoglycan fragments. This approach combines the flexibility of chemical synthesis for creating precursor molecules with the high selectivity and efficiency of enzymes for introducing modifications like sulfation and epimerization.

The process often starts with a chemically synthesized backbone or a precursor derived from natural sources. This backbone is then subjected to a series of enzymatic reactions using recombinant sulfotransferases. The key enzymes involved in the biosynthesis of heparan sulfate (B86663), such as N-deacetylase/N-sulfotransferases (NDSTs), C5-epimerase, and various O-sulfotransferases (OSTs), have been cloned and expressed for in vitro use.

For the synthesis of a structure like α-ΔUA-[1->4]-GlcNS-6S, a precursor oligosaccharide would be treated with a specific N-sulfotransferase to install the sulfo group on the glucosamine's amino group. Subsequently, a 6

Biological Interactions and Molecular Recognition of Alpha Deltaua 1 >4 Glcns 6s

Binding Interactions with Glycosaminoglycan-Binding Proteins

Glycosaminoglycans (GAGs) are known to interact with a wide array of proteins, influencing physiological processes such as cell growth, migration, and hemostasis. nih.gov The binding is primarily driven by electrostatic interactions between the negatively charged sulfate (B86663) and carboxyl groups of the GAGs and positively charged amino acid residues (like arginine and lysine) on the protein surface. mdpi.com

Characterization of Specific Sulfation Motifs for Protein Recognition

The specificity of GAG-protein interactions is largely determined by the pattern of sulfation along the polysaccharide chain. researchgate.net These sulfation motifs create unique recognition sites for various proteins. researchgate.netnih.gov For instance, the interaction between heparan sulfate and proteins like Fibroblast Growth Factor (FGF) is dependent on specific sulfation patterns. csic.es The 6-O-sulfate group on the N-sulfoglucosamine (GlcNS) residue, as seen in α-ΔUA-[1→4]-GlcNS-6S, is a critical component of many of these binding motifs. frontiersin.org The presence of this sulfate group introduces a negative charge that facilitates electrostatic interactions with cationic regions of proteins. vulcanchem.com

Research has shown that specific arrangements of sulfated residues are required for high-affinity binding. For example, the binding of antithrombin (AT) to heparin, a highly sulfated form of HS, requires a specific pentasaccharide sequence. nih.govnih.gov While the 3-O-sulfate group is considered essential for high-affinity antithrombin binding, the removal of N-sulfate or 6-O-sulfate groups has also been shown to decrease the binding affinity. nih.gov This highlights the cooperative role of different sulfation groups in creating a specific binding epitope.

The following table summarizes key findings on the role of sulfation motifs in protein recognition:

ProteinKey Sulfation Motifs for BindingResearch Finding
Antithrombin (AT) Pentasaccharide sequence with 3-O, N-, and 6-O-sulfation. nih.govThe 3-O-sulfate is critical, but N- and 6-O-sulfates also contribute to binding affinity. nih.gov
Fibroblast Growth Factor 1 (FGF1) -IdoUA2S-GlcNS6S-IdoUA2S- csic.esBoth 2-O and 6-O-sulfate groups are important for the interaction. csic.es
Neurotrophin-4 (NT4) Repeated 6-O-sulfates alternating with N- and/or 2-O-sulfates. frontiersin.orgThe 6-O-sulfate groups are determinant for recognition by NT4. frontiersin.org

Influence of Disaccharide Structure on Binding Affinity and Specificity

The structure of the disaccharide unit itself, beyond just the sulfation, influences its binding characteristics. The α-[1→4] glycosidic linkage between the unsaturated uronic acid (ΔUA) and the glucosamine (B1671600) derivative is a key structural feature. nih.gov Studies have shown that for certain biological activities, such as the reduction of cytosolic calcium, both the C4-C5 unsaturation of the uronic acid and the 1→4 glycosidic linkage are necessary. nih.gov

Mechanistic Roles in Cellular Signaling Contexts (In Vitro Studies)

The binding of α-ΔUA-[1→4]-GlcNS-6S and related heparan sulfate structures to proteins can modulate cellular signaling pathways by influencing the interactions between signaling molecules and their receptors.

Modulation of Growth Factor and Cytokine Binding (e.g., FGF-FGFR interactions at the molecular level)

Heparan sulfate proteoglycans (HSPGs) are crucial co-receptors for fibroblast growth factor (FGF) signaling. mdpi.com They facilitate the formation of a ternary complex between FGF, its receptor (FGFR), and HS, which is essential for receptor dimerization and activation. mdpi.comfrontiersin.org The sulfation patterns on the HS chains, including 6-O-sulfation, are critical for this interaction. frontiersin.org The disaccharide α-ΔUA-[1→4]-GlcNS-6S represents a key structural element within these binding sites.

Crystal structure analyses of FGF2 in complex with various disaccharides have revealed that interactions mediated by the 6-O-sulfonate group can influence binding affinity. rcsb.org These studies suggest that the specific positioning of sulfate groups, including the 6-O-sulfate, contributes to the stability and specificity of the FGF-FGFR-HS complex. rcsb.org The interaction is primarily electrostatic, with the negatively charged sulfate groups of HS binding to positively charged residues on both FGF and FGFR. researchgate.net

Contributions to Enzyme Activity Regulation (e.g., Antithrombin interactions, purely mechanistic focus)

The interaction of heparan sulfate with antithrombin (AT) is a classic example of enzyme activity regulation. nih.gov Antithrombin is a serine protease inhibitor that regulates the coagulation cascade by inactivating enzymes like thrombin and Factor Xa. nih.govwikipedia.org The binding of heparin or heparan sulfate to antithrombin induces a conformational change in the protein, which accelerates its inhibitory activity by several orders of magnitude. nih.govnih.gov

Role as a Standard or Probe in Glycobiology Research

These defined oligosaccharides are also employed as probes to investigate the specificity of HS-protein interactions. csic.es By using synthetic or purified oligosaccharides of known structure, researchers can dissect the specific sulfation requirements for the binding of a particular protein. This approach has been instrumental in identifying the binding motifs for numerous growth factors, cytokines, and enzymes. csic.es For example, libraries of biosynthetic oligosaccharides have been used to identify the specific HS motifs that bind to FGF1. csic.es This highlights the importance of having access to well-defined structures like α-ΔUA-[1→4]-GlcNS-6S to advance our understanding of the complex world of GAG-protein interactions.

Analytical Methodologies for Detection and Quantification of Alpha Deltaua 1 >4 Glcns 6s

Chromatographic Separation Techniques for Glycosaminoglycan Disaccharides

Chromatographic methods are fundamental to the analysis of glycosaminoglycan (GAG) disaccharides, enabling their separation from complex mixtures for subsequent detection and quantification.

High-Performance Liquid Chromatography (HPLC) with UV Detection (at 232 nm)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of heparin and heparan sulfate-derived disaccharides. oup.com Following enzymatic digestion of heparan sulfate (B86663) by heparinases, unsaturated disaccharides are generated, which possess a characteristic UV absorbance at 232 nm. nih.govnih.gov This property allows for their detection and quantification.

The separation of these disaccharides can be achieved using various HPLC modes. Strong anion exchange (SAX)-HPLC has traditionally been used for the separation of these charged molecules. nih.gov Reversed-phase ion-pairing (RPIP)-HPLC has also emerged as a powerful and popular method. nih.gov RPIP-HPLC utilizes lipophilic ion-pairing reagents as mobile phase modifiers to facilitate the separation of the highly polar disaccharides on a non-polar stationary phase. nih.gov For instance, a fast and sensitive method using an UPLC BEH C18 column with tributylamine (B1682462) (TrBA) and ammonium (B1175870) acetate (B1210297) as ion-pairing agents has been successfully applied to the disaccharide analysis of porcine and bovine heparan sulfate. scispace.com

While UV detection at 232 nm is a straightforward method for quantification, its sensitivity can be limited, especially when analyzing samples from biological sources where the concentration of heparan sulfate may be low. oup.comnih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC)

Hydrophilic Interaction Liquid Chromatography (HILIC) has proven to be a robust and effective technique for the separation of GAG disaccharides, including α-ΔUA-[1->4]-GlcNS-6S. nih.govjst.go.jp HILIC separates analytes based on their hydrophilicity, making it well-suited for the analysis of these polar carbohydrate molecules. nih.govjst.go.jp

In a typical HILIC separation of heparan sulfate disaccharides, a polar stationary phase, such as an ACQUITY Glycan BEH Amide column, is used with a mobile phase gradient consisting of a high concentration of an organic solvent (like acetonitrile) and a low concentration of an aqueous buffer (like ammonium formate). uclan.ac.uk This allows for the retention and subsequent elution of the hydrophilic disaccharides. An interesting aspect of HILIC separations is that N-acetylated disaccharides tend to elute before N-sulfated disaccharides. nih.govuclan.ac.uk Furthermore, maintaining a higher column temperature, for example at 60°C, can prevent peak broadening that may arise from the separation of anomers. uclan.ac.uk

HILIC methods have been successfully coupled with fluorescence detection (after derivatization) and mass spectrometry, enhancing both sensitivity and specificity. jst.go.jpuclan.ac.uk For example, a method using a 20 mM ammonium formate (B1220265) buffer at pH 4.4 has been shown to resolve eight procainamide-derivatized heparan sulfate disaccharides. uclan.ac.uk

Capillary Electrophoresis (CE) for Charge-Based Separation

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged molecules like sulfated GAG disaccharides. nih.govmit.edu The separation in CE is based on the differential migration of analytes in an electric field, which is influenced by their charge-to-size ratio. mit.edu

For the analysis of heparan sulfate disaccharides, CE is often performed under reverse polarity conditions in a low pH buffer, such as phosphate (B84403) buffer at pH 3.5. scispace.com Under these conditions, the highly sulfated species, having a greater negative charge, migrate faster through the capillary. mit.edu This technique has demonstrated superior resolution, peak sharpness, and symmetry compared to normal polarity CE methods. researchgate.net

CE can be coupled with UV detection at 232 nm, taking advantage of the unsaturated bond created by enzymatic digestion. nih.gov However, for enhanced sensitivity, laser-induced fluorescence (LIF) detection is often employed after labeling the disaccharides with a fluorescent tag like 2-aminoacridone (B130535) (AMAC). nih.gov This approach can increase sensitivity by approximately 100-fold compared to UV detection. nih.gov CE has been instrumental in resolving complex mixtures of heparan sulfate disaccharides, including positional isomers. nih.gov

Mass Spectrometry-Based Quantification and Profiling

Mass spectrometry (MS) has become an indispensable tool for the detailed structural characterization and accurate quantification of GAG disaccharides.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Targeted Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. glycantherapeutics.com This hyphenated technique is widely used for the targeted analysis of heparan sulfate disaccharides like α-ΔUA-[1->4]-GlcNS-6S. nih.govglycantherapeutics.com

Various LC methods, including RPIP-HPLC and HILIC, can be coupled to an MS detector. nih.govnih.gov Electrospray ionization (ESI) is a commonly used ionization source for GAG analysis. nih.govnih.gov In LC-MS analysis, each disaccharide can be identified by its specific retention time and its mass-to-charge ratio (m/z). nih.gov For instance, the α-ΔUA-[1->4]-GlcNS-6S disaccharide has a characteristic m/z value that allows for its specific detection. nih.gov

LC-MS/MS, which involves tandem mass spectrometry, provides an even higher level of specificity. In this approach, a specific precursor ion (the disaccharide of interest) is selected and fragmented, and the resulting product ions are detected. This allows for the unambiguous identification and quantification of the analyte, even in complex biological matrices. glycantherapeutics.comresearchgate.net LC-MS/MS methods have been developed for the high-throughput and sensitive quantification of heparan sulfate disaccharides in various biological samples, including plasma, urine, and tissues. glycantherapeutics.comresearchgate.net

Development of Internal Standards for Absolute Quantification

For accurate and absolute quantification of α-ΔUA-[1->4]-GlcNS-6S and other heparan sulfate disaccharides by LC-MS, the use of internal standards is crucial. physiology.org Internal standards are compounds that are added to a sample at a known concentration to correct for variations in sample preparation and instrument response.

The ideal internal standards are stable isotope-labeled versions of the analytes. physiology.org For heparan sulfate analysis, 13C-labeled disaccharides are often used. glycantherapeutics.comphysiology.org These labeled standards have the same chemical and physical properties as their unlabeled counterparts, meaning they co-elute during chromatography and have similar ionization efficiencies in the mass spectrometer. nih.gov However, they can be distinguished by their difference in mass. nih.gov

The development of chemoenzymatically synthesized, uniformly 13C-labeled heparan sulfate disaccharides has been a significant advancement. nih.govphysiology.org These standards allow for the creation of calibration curves based on the ratio of the signal intensity of the analyte to that of the internal standard, enabling precise and accurate absolute quantification. nih.gov Furthermore, the use of a 13C-labeled polysaccharide as a recovery calibrant, added at the beginning of the sample extraction process, allows for the monitoring and correction of sample loss during the entire analytical procedure. physiology.org

Fluorescent Labeling Techniques for Enhanced Detection

Fluorescent labeling is a powerful strategy to enhance the detection sensitivity of oligosaccharides like alpha-DeltaUA-[1->4]-GlcNS-6S, which lack a strong native chromophore. This approach allows for quantification of minute amounts of the compound, which is particularly advantageous when analyzing products of enzymatic degradation from biological matrices. nih.gov

The primary method involves tagging the reducing end of the oligosaccharide with a fluorescent dye. This derivatization not only imparts fluorescent properties to the molecule but also provides a stable tag for subsequent analysis, typically by high-performance liquid chromatography (HPLC) or capillary electrophoresis. The use of fluorescent tags offers a significant advantage over traditional UV detection at 232 nm (the wavelength at which the unsaturated uronic acid absorbs light), as fluorescence detection is inherently more sensitive. nih.gov This increased sensitivity means that only a small quantity of substrate is needed to monitor enzyme activity, and it allows for more accurate quantification of the resulting disaccharide products. nih.gov

Another key benefit of fluorescent tagging is the ability to distinguish between different oligosaccharide intermediates produced during enzymatic depolymerization. Since the fluorescent label is attached to the reducing end of the substrate, all resulting fragments that contain the original reducing end will be fluorescently tagged, providing more quantitative information about the substrate, intermediates, and the final disaccharide end products during analysis. nih.gov

Recent advancements have also seen the development of peptide-based ratiometric fluorescent probes designed to detect heparan sulfate (HS). nih.gov While these probes target the larger HS polymer, the principles could be adapted for specific disaccharide detection. These probes work by binding to HS, which induces a change in the fluorescence emission spectrum of the probe, allowing for quantitative detection in aqueous solutions and even in living cells. nih.gov

Table 1: Comparison of Fluorescent Labeling Approaches for Glycosaminoglycan Analysis

TechniquePrincipleTarget MoleculeAdvantagesKey Findings/Applications
Reductive Amination with Fluorescent Dyes Covalent attachment of a fluorescent tag (e.g., 2-aminobenzamide) to the reducing end of an oligosaccharide.Oligosaccharides, including alpha-DeltaUA-[1->4]-GlcNS-6SHigh sensitivity; allows for quantitative analysis via HPLC; stable tag for various separation techniques.Enables sensitive monitoring of heparitinase/heparanase activity by quantifying fluorescently tagged disaccharide products. nih.gov
Peptide-Based Ratiometric Probes An Arg-rich peptide receptor linked to a fluorophore exhibits a red-shifted emission upon binding to the target.Heparan Sulfate (HS)Allows for ratiometric detection in aqueous solutions at physiological pH and in live cells.Successfully used to detect changes in HS levels in cells, demonstrating its potential for studying HS biology. nih.gov
Genetically Encoded Tags (e.g., GFP) Fusion of a gene product with a fluorescent protein (FP) for direct visualization.ProteinsEnables live-cell imaging and tracking of protein dynamics without the need for external staining procedures. nih.govPrimarily used for protein labeling; not directly applicable to disaccharide detection but illustrates advanced fluorescence techniques. nih.govresearchgate.net

Enzymatic Assays for Product Analysis and Enzyme Activity

Enzymatic assays are fundamental for analyzing the formation of alpha-DeltaUA-[1->4]-GlcNS-6S and for determining the activity of heparanase, the enzyme responsible for its production. mdpi.com Heparanase is an endo-β-glucuronidase that selectively cleaves heparan sulfate chains, playing a crucial role in extracellular matrix remodeling, which is implicated in cancer metastasis and inflammation. mdpi.comresearchgate.net The activity of this enzyme is often quantified by measuring the rate of appearance of its degradation products, such as the target disaccharide.

One common approach involves incubating a defined heparan sulfate substrate with heparanase and then quantifying the products. A synthetic fondaparinux-like pentasaccharide is a well-characterized substrate that, upon cleavage by heparanase, yields a disaccharide (similar to alpha-DeltaUA-[1->4]-GlcNS-6S) and a trisaccharide. mdpi.com The reaction can be monitored using methods like liquid chromatography-mass spectrometry (LC/MS) to separate and quantify the specific cleavage products. mdpi.com

Colorimetric assays provide a simpler and higher-throughput alternative to LC/MS. One such method uses the water-soluble tetrazolium salt WST-1, which reacts with the newly formed reducing end of the disaccharide product. This reaction produces a water-soluble formazan (B1609692) dye that can be measured by UV absorbance, providing an indirect measure of heparanase activity. mdpi.com Another colorimetric reducing end assay has been used to determine the kinetic parameters for heparanase hydrolysis of a nonasaccharide heparan sulfate analog, yielding a Michaelis constant (Kм) of 7.70 ± 1.42 µM and a catalytic rate constant (kcat) of 0.53 ± 0.02 s⁻¹. nih.govuniprot.org

The activity of heparanase is highly dependent on pH, with optimal activity typically observed in the acidic range of pH 4-6. researchgate.netuniprot.org This characteristic is important when designing enzymatic assays, as the buffer conditions must be optimized to ensure maximal enzyme performance. Assays for other glycosidases, such as α-D-glucuronidase, also rely on specific substrates, like aldotriouronic acid, to measure enzyme activity, highlighting the general principle of using defined substrates for enzyme characterization. megazyme.com

Table 2: Summary of Enzymatic Assays for Heparanase Activity and Product Analysis

Assay TypePrincipleSubstrate ExampleDetection MethodInformation Yielded
LC/MS-Based Assay Heparanase cleaves a specific oligosaccharide substrate; the resulting products are separated and quantified by LC/MS.Fondaparinux-like pentasaccharide (AGA*IAM)Mass SpectrometryDirect identification and quantification of specific cleavage products like alpha-DeltaUA-[1->4]-GlcNS-6S. mdpi.com
Colorimetric Reducing End Assay (WST-1) The reducing end of the newly formed disaccharide reacts with a tetrazolium salt (WST-1) to produce a colored formazan dye.Fondaparinux-like pentasaccharideUV Absorbance (584 nm)Quantitative measure of total reducing ends formed, correlating with heparanase activity. mdpi.com
Colorimetric Reducing End Assay (General) General colorimetric detection of reducing ends formed upon hydrolysis of a substrate.Nonasaccharide heparan sulfate analog (M09 S05a)ColorimetryEnzyme kinetics (Kм, kcat). nih.gov
Anti-Factor Xa Assay Heparanase cleavage of a heparin-derived substrate reduces its ability to potentiate antithrombin's inhibition of Factor Xa.Heparin/LMWH or fondaparinux-like pentasaccharideChromogenicIndirect measure of heparanase activity through loss of anticoagulant function. mdpi.com

Table of Compound Names

Abbreviation / Trivial NameFull Chemical Name
alpha-DeltaUA-[1->4]-GlcNS-6Sα-L-threo-hex-4-enopyranosyluronic acid-(1→4)-2-deoxy-2-sulfamido-6-O-sulfo-D-glucose
GlcNS2-Deoxy-2-sulfamido-D-glucose (N-sulfoglucosamine)
ΔUAΔ4,5-Unsaturated Uronic Acid
WST-14-[3-(4-iodophenyl)-2-(4-nitrophenyl)-2H-5-tetrazolio]-1,3-benzene disulfonate
GFPGreen Fluorescent Protein
GlcAGlucuronic Acid
IdoAIduronic Acid
GlcNAcN-acetylglucosamine
LMWHLow Molecular Weight Heparin
AGA*IAMA fondaparinux-like pentasaccharide

Comparative Studies and Structural Functional Relationships

Comparison with Other Unsaturated Heparan Sulfate (B86663) Disaccharides (e.g., alpha-DeltaUA-2S-[1->4]-GlcNS-6S)

The unsaturated heparan sulfate disaccharide α-ΔUA-[1->4]-GlcNS-6S is a product of the enzymatic digestion of heparan sulfate and heparin. americanchemicalsuppliers.com Its structure consists of an unsaturated uronic acid (ΔUA) linked to a glucosamine (B1671600) residue that is both N-sulfated and 6-O-sulfated. A key point of comparison is with the trisulfated disaccharide, α-ΔUA-2S-[1->4]-GlcNS-6S.

This structural variance is a direct reflection of the heterogeneity of the parent heparan sulfate chains from which these disaccharides are derived. nih.govnih.gov The biosynthesis of HS involves a complex series of modifications, and the presence or absence of a 2-O-sulfate group is determined by the action of specific heparan sulfate 2-O-sulfotransferases (HS2ST). core.ac.uk

Table 1: Structural Comparison of Key Unsaturated HS Disaccharides
Featureα-ΔUA-[1->4]-GlcNS-6Sα-ΔUA-2S-[1->4]-GlcNS-6S
Common NameHeparin Disaccharide II-SHeparin Disaccharide I-S
Uronic Acid MoietyΔ4,5-unsaturated uronic acid (ΔUA)2-O-sulfo-Δ4,5-unsaturated uronic acid (ΔUA2S)
Glucosamine MoietyN-sulfo, 6-O-sulfo-glucosamine (GlcNS-6S)N-sulfo, 6-O-sulfo-glucosamine (GlcNS-6S)
Total Sulfate Groups per Disaccharide23
CAS Number (Sodium Salt)136098-05-0 cymitquimica.com136098-10-7 nih.gov
Molecular Formula (Trisodium Salt)C12H16NNa3O16S2 americanchemicalsuppliers.comC12H16NNa3O19S3 americanchemicalsuppliers.com

Differential Enzymatic Susceptibility and Product Profiles

Unsaturated disaccharides like α-ΔUA-[1->4]-GlcNS-6S are typically the final products of exhaustive digestion of heparan sulfate by a cocktail of bacterial heparin lyases (I, II, and III). nih.govphysiology.org These enzymes cleave the polysaccharide chain via a β-elimination mechanism, which results in the characteristic Δ4,5-unsaturation at the non-reducing end of the newly formed uronic acid. physiology.org

The relative abundance of different disaccharide products, including α-ΔUA-[1->4]-GlcNS-6S and α-ΔUA-2S-[1->4]-GlcNS-6S, in an enzymatic digest is a direct reflection of the structure of the parent HS chain. nih.govresearchgate.net For example, HS from different tissues exhibits distinct sulfation patterns, which in turn yields different disaccharide profiles upon lyase digestion. nih.govnih.gov

In contrast to bacterial lyases, mammalian heparanase is an endo-β-D-glucuronidase that cleaves HS at specific sites, playing a critical role in tissue remodeling and cancer metastasis. nih.govnih.gov The susceptibility of an HS chain to heparanase cleavage is highly dependent on its sulfation pattern. Studies using synthetic substrates have shown that heparanase preferentially cleaves the linkage between a glucuronic acid (GlcA) and an N-sulfoglucosamine (GlcNS) that may also be 6-O-sulfated. nih.gov Therefore, the sequence -GlcA-GlcNS(6S)- is a substrate for heparanase. However, the presence of a 2-O-sulfate group on the uronic acid can modulate this activity. Specifically, while a sequence containing -GlcA2S-GlcNS- can be cleaved, a sequence with a 2-O-sulfated iduronic acid, -IdoA2S-GlcNS-, is not a substrate and can act as a heparanase inhibitor. nih.gov

Table 2: Enzymatic Generation and Substrate Context
EnzymeAction on Heparan SulfateGeneration of α-ΔUA-[1->4]-GlcNS-6SGeneration of α-ΔUA-2S-[1->4]-GlcNS-6S
Heparin Lyase I, II, IIIDepolymerization via β-elimination physiology.orgProduct from cleavage at -GlcA-GlcNS(6S)- sites nih.govProduct from cleavage at -GlcA(2S)-GlcNS(6S)- sites nih.gov
Mammalian HeparanaseEndo-β-glucuronidase activity scielo.brParent sequence -GlcA-GlcNS(6S)- is a substrate nih.govCleavage is modulated; -IdoA(2S)-GlcNS(6S)- inhibits activity nih.govnih.gov

Variances in Molecular Recognition and Protein Binding Specificity

The specific sulfation pattern of heparan sulfate chains is the primary determinant of their interactions with a vast array of proteins, including growth factors, chemokines, and enzymes. bohrium.comscielo.brfrontiersin.org The structural difference between α-ΔUA-[1->4]-GlcNS-6S and α-ΔUA-2S-[1->4]-GlcNS-6S—the absence or presence of the 2-O-sulfate group—is critical in defining their respective roles in molecular recognition.

Many protein-HS interactions are highly specific, relying on a precise arrangement of sulfate groups to form a complementary binding surface. scielo.brplos.org The 2-O-sulfate group on the uronic acid is a particularly important feature for the binding of several proteins. For instance, the interaction of Fibroblast Growth Factor 1 (FGF1) with HS requires 6-O-sulfation and is enhanced by 2-O-sulfation. nih.gov In contrast, Fibroblast Growth Factor 2 (FGF2) binding is critically dependent on a 2-O-sulfated iduronic acid residue, but does not strictly require 6-O-sulfation for binding, although it is needed for activation. nih.govnih.gov

Therefore, an oligosaccharide sequence rich in α-ΔUA-2S-[1->4]-GlcNS-6S units would be expected to bind strongly to proteins like FGF1 and FGF2, whereas a sequence primarily composed of α-ΔUA-[1->4]-GlcNS-6S units would likely show weaker or no binding to these specific factors. nih.gov This differential binding directly translates to different biological outcomes, as these interactions are essential for processes like cell signaling, development, and angiogenesis. nih.govnih.gov The conformational flexibility of the iduronic acid residue (the precursor to the ΔUA in enzymatic digests) also plays a crucial role in allowing the polysaccharide chain to adopt the correct geometry for optimal protein binding. bohrium.comnih.gov

Table 3: Differential Protein Binding Affinities
Protein TargetBinding to sequences containing -IdoA-GlcNS(6S)- (precursor to α-ΔUA-[1->4]-GlcNS-6S)Binding to sequences containing -IdoA(2S)-GlcNS(6S)- (precursor to α-ΔUA-2S-[1->4]-GlcNS-6S)Reference
Fibroblast Growth Factor 1 (FGF1)Moderate affinity; 6S is important but 2S enhances binding.High affinity; A 2, 6, 2 O-sulfation triad (B1167595) is a consistent motif. nih.gov
Fibroblast Growth Factor 2 (FGF2)Low affinity; 6S is not essential for binding itself.High affinity; Critically dependent on the 2-O-sulfate group. nih.govnih.gov
Antithrombin-III (ATIII)No significant binding in this context; requires a specific pentasaccharide sequence with a 3-O-sulfated glucosamine.No significant binding in this context; the specific ATIII-binding sequence is distinct. plos.orgfrontiersin.org

Challenges and Future Directions in Alpha Deltaua 1 >4 Glcns 6s Research

Advancements in High-Throughput Microanalysis of Glycosaminoglycans

The structural analysis of GAGs, including the quantification of specific disaccharides like alpha-DeltaUA-[1->4]-GlcNS-6S, is a formidable task due to their heterogeneity in length and sulfation patterns. mpg.de Traditional methods for GAG analysis often lack the sensitivity and specificity required for detailed structural elucidation, especially for minor disaccharide components. nih.gov

Recent advancements in analytical techniques, particularly those centered around mass spectrometry (MS), have significantly improved the ability to analyze complex GAG mixtures. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) coupled with MS (LC-MS) have become indispensable tools for the separation and quantification of GAG-derived disaccharides. nih.govnih.gov These methods offer high sensitivity and reproducibility, allowing for the analysis of small sample sizes. nih.gov

A key challenge in GAG analysis is the separation of isomeric and isobaric disaccharides. Hydrophilic interaction liquid chromatography (HILIC) has emerged as a powerful technique for resolving GAG disaccharide isomers. nih.gov Furthermore, the development of tandem mass spectrometry (MS/MS) methods provides detailed structural information, aiding in the differentiation of sulfation patterns. nih.gov For instance, specific fragmentation patterns in MS/MS can distinguish between different sulfated disaccharides. unc.edu

To enhance throughput, automated methods for interpreting tandem mass spectra of GAGs are being developed. nih.gov These approaches utilize algorithms to score candidate structures based on their fragmentation patterns, significantly reducing the time required for data analysis compared to manual interpretation. nih.gov The use of isotopically labeled internal standards in LC-MS assays has also improved the accuracy and reproducibility of quantitative GAG disaccharide analysis. nih.govnih.gov

Below is a table summarizing some of the advanced analytical techniques used for GAG disaccharide analysis, including their applications and limitations.

Analytical TechniqueApplication in GAG AnalysisAdvantagesLimitations
LC-MS/MS Quantification and structural analysis of disaccharides. nih.govresearchgate.netHigh sensitivity and specificity. nih.govLong run times can limit high-throughput screening. nih.gov
HILIC-MS Separation of isomeric GAG disaccharides. nih.govExcellent resolution of isomers. nih.govRequires careful method development for optimal separation.
Automated MS/MS High-throughput interpretation of GAG tandem mass spectra. nih.govRapid analysis of complex spectral data. nih.govRelies on the accuracy of the scoring algorithms.
Fluorescence Labeling with HPLC Sensitive detection and quantification of disaccharides. jst.go.jpHigh sensitivity for low-abundance disaccharides.Potential for ion suppression in subsequent MS analysis. jst.go.jp

Development of Novel Synthetic and Chemoenzymatic Routes for Glycan Libraries

A significant bottleneck in understanding the structure-activity relationships of heparan sulfate (B86663) is the limited availability of structurally defined oligosaccharides. nih.govnih.gov Chemical synthesis of HS oligosaccharides is a complex and lengthy process. mpg.de Chemoenzymatic synthesis has emerged as a powerful alternative, combining the precision of enzymatic reactions with the versatility of chemical synthesis to produce libraries of HS oligosaccharides with defined sulfation patterns. mpg.denih.gov

This approach typically involves the enzymatic elongation of a chemically synthesized backbone, followed by modifications with a suite of sulfotransferases to introduce sulfate groups at specific positions. mpg.de Researchers have successfully synthesized libraries of HS oligosaccharides, including hexa- and dodecasaccharides, to investigate their biological activities. nih.govnih.gov For example, a library of 64 systematically varied heparan sulfate tetrasaccharides was synthesized from a single precursor, enabling the identification of structures with specific protein binding affinities. nih.gov

The table below outlines different chemoenzymatic strategies for generating HS oligosaccharide libraries.

Synthesis StrategyDescriptionKey EnzymesOutcome
Stepwise Chemoenzymatic Synthesis Sequential enzymatic modification of a synthetic precursor. mpg.dersc.orgGlycosyltransferases, Sulfotransferases (e.g., 6-OST)Controlled synthesis of defined HS oligosaccharides. rsc.org
Divergent Synthesis from a Key Intermediate Generation of a diverse library from a single, strategically protected precursor. nih.govOrthogonally removable protecting groups, various sulfotransferasesSystematic library of HS tetrasaccharides with all possible sulfation patterns. nih.gov
"Head to Tail" Ligation Linking of disaccharide modules to create longer oligosaccharides. Amide chemistry for ligationRapid generation of pseudo-hexasaccharides with varied sulfation.
One-Pot Combinatorial Synthesis Multiple enzymatic reactions in a single vessel. nih.govC5-epimerase, 2-O-sulfotransferase, 6-O-sulfotransferasesEfficient synthesis of anticoagulant bioengineered heparins. nih.gov

Refinement of Computational Models for Complex Glycan Systems

A significant challenge in modeling GAGs is their inherent flexibility and the large number of possible conformations. nih.gov Recent advancements in computational methods and force fields, such as CHARMM and GLYCAM, have improved the accuracy of MD simulations for glycoproteins and GAGs. nih.govbiorxiv.org Studies have investigated the conformational properties of a comprehensive set of 106 GAG-related disaccharides, providing a foundation for understanding the behavior of longer chains. nih.govacs.org

Research has shown that sulfation can significantly impact the conformation and rigidity of GAGs. nih.gov For instance, increased sulfation can lead to a more rigid and linear structure in dermatan sulfate. nih.gov In the context of alpha-DeltaUA-[1->4]-GlcNS-6S, the 6-O-sulfate group is expected to influence the conformational dynamics of the glycosidic linkage and interactions with water and ions. nih.gov Ramachandran-type plots derived from simulations can illustrate the preferred dihedral angles of the glycosidic bond, revealing the conformational landscape of the disaccharide. acs.org

The table below highlights key findings from computational studies on GAG conformation.

Computational MethodFocus of StudyKey Findings
Molecular Dynamics (MD) Simulations Conformational dynamics of GAG disaccharides. nih.govacs.orgSulfation can increase the contribution of alternative conformations and, in some cases, reorient the glycosidic linkage. nih.gov
Gaussian Accelerated Molecular Dynamics Effect of sulfation on dermatan sulfate conformation. nih.govIncreased sulfation leads to a more rigid and linear structure. nih.gov
CHARMM and GLYCAM Force Fields Comparison of force fields for GAG simulations. biorxiv.orgBoth force fields predict a range of conformations in solution, with some differences in predicted flexibility. biorxiv.org
Cryogenic IR Spectroscopy and Computational Chemistry Gas-phase conformation of chondroitin (B13769445) sulfate disaccharides. mpg.deacs.orgIncreased sulfation leads to a decrease in conformational heterogeneity. acs.org

Expanding Understanding of Mechanistic Roles in Biological Systems

The sulfation pattern of heparan sulfate acts as a "sulfation code," dictating its specific interactions with a vast array of proteins and thereby regulating numerous biological processes, including cell signaling, development, and immunity. frontiersin.orgsemanticscholar.org The 6-O-sulfation of the N-sulfoglucosamine residue, as found in alpha-DeltaUA-[1->4]-GlcNS-6S, is a critical modification for many of these interactions.

For example, the interaction between fibroblast growth factor 2 (FGF2) and its receptor is critically dependent on a specific HS sequence that includes a 2-O-sulfated iduronic acid and an N-sulfated, 6-O-sulfated glucosamine (B1671600) (IdoA2S-GlcNS6S). nih.gov While the 6-O-sulfate groups may not directly contact the protein in all complexes, they are crucial for inducing the correct conformation for binding or for participating in the formation of a ternary complex. nih.gov

The motif (GlcNS6S-IdoA2S)3 has been identified as a highly regulated structure involved in cell proliferation, apoptosis, and inflammation. researchgate.netnih.gov This highlights the importance of specific, repeating sulfated disaccharide units in defining the biological activity of heparan sulfate.

Furthermore, HS plays a significant role in the immune system by modulating the activity of cytokines and chemokines and regulating leukocyte trafficking. frontiersin.org The specific sulfation patterns on HS chains carried by proteoglycans like syndecans can influence these interactions. frontiersin.org The shedding of these proteoglycans and the enzymatic modification of HS chains provide additional layers of regulation. frontiersin.org

The table below lists some of the proteins that interact with heparan sulfate and the known importance of the 6-O-sulfation of glucosamine in these interactions.

Interacting ProteinBiological ProcessRole of 6-O-Sulfation of GlcNS
Fibroblast Growth Factor 2 (FGF2) Cell growth and differentiation. nih.govCrucial for the formation of the FGF2/FGFR1 signaling complex. nih.gov
Antithrombin Blood coagulation. nih.govA centrally located 3-O-sulfated GlcNS6S is essential for high-affinity binding. nih.gov
Opticin Vitreous humor structure. arvojournals.orgContributes to the binding affinity, which is dependent on the overall sulfation pattern and chain length. arvojournals.org
Various Chemokines Leukocyte migration and inflammation. frontiersin.orgRegulates the interaction between HS and various chemokines. frontiersin.org

Q & A

Basic Research Questions

Q. What are the primary analytical methods for structural elucidation of α-DeltaUA-[1→4]-GlcNS-6S, and how do they address sulfation pattern ambiguities?

  • Methodological Answer : Tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) is the gold standard. For example, CID fragmentation patterns differentiate 3-O-sulfation from 6-O-sulfation on glucosamine residues by analyzing diagnostic ions (e.g., ³,⁵A cross-ring cleavages for 6S vs. 3S) . Nuclear magnetic resonance (NMR) complements MS by resolving stereochemical ambiguities via ¹H-¹³C HSQC and NOESY correlations. Challenges in spectral interpretation require cross-validation with synthetic standards .

Q. How can researchers ensure reproducibility in solid-phase synthesis of α-DeltaUA-[1→4]-GlcNS-6S?

  • Methodological Answer : Optimize protecting group strategies (e.g., 4,6-O-benzylidene for regioselective sulfation) and monitor reaction progress via LC-MS. For example, incomplete deprotection of benzyl groups can lead to side products, necessitating iterative purification via ion-exchange chromatography . Detailed protocols for CID conditions (e.g., 35% normalized collision energy for GlcNS-6S) must be standardized .

Q. What are the limitations of ELISA in quantifying α-DeltaUA-[1→4]-GlcNS-6S in biological samples?

  • Methodological Answer : Cross-reactivity with structurally similar GAG fragments (e.g., chondroitin sulfate) may skew results. Pre-treatment steps, such as enzymatic digestion with heparin lyases, improve specificity. Validate assays using spike-and-recovery experiments in matrices like serum or extracellular fluid .

Advanced Research Questions

Q. How can contradictory data from MS/MS and NMR on sulfation positions be resolved in α-DeltaUA-[1→4]-GlcNS-6S studies?

  • Methodological Answer : Discrepancies often arise from low-abundance isomers or ion suppression in MS. Integrate orthogonal techniques:

  • MS/MS : Use high-resolution instruments (Orbitrap) to distinguish isobaric ions.
  • NMR : Employ ¹H-¹⁵N HSQC for detecting NH signals in sulfated glucosamine.
  • MD Simulations : Predict stable conformations to validate experimental data .

Q. What experimental designs are optimal for studying α-DeltaUA-[1→4]-GlcNS-6S interactions with growth factors (e.g., FGF2)?

  • Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity (Kd). For functional assays, use cell-based models (e.g., BaF3 cells transfected with FGFR1) to measure mitogenic activity. Control for heparin contamination via competition assays with protamine sulfate .

Q. How do researchers address batch-to-batch variability in enzymatically synthesized α-DeltaUA-[1→4]-GlcNS-6S?

  • Methodological Answer : Standardize enzyme sources (e.g., recombinant heparan sulfate 6-O-sulfotransferase) and reaction conditions (pH 7.4, 37°C). Implement QC checks:

  • CE-LIF : Monitor sulfation efficiency.
  • HILIC-MS : Profile disaccharide composition post-heparin lyase digestion.
    Statistical tools (e.g., PCA) identify outlier batches .

Data Analysis and Interpretation

Q. What computational tools are recommended for modeling the conformational dynamics of α-DeltaUA-[1→4]-GlcNS-6S?

  • Methodological Answer : Molecular dynamics (MD) software like GROMACS or AMBER simulates glycosidic linkage flexibility. Parameterize force fields (e.g., GLYCAM06) for sulfated residues. Validate against NMR-derived NOE restraints .

Q. How should researchers handle conflicting bioactivity data across different assay platforms?

  • Methodological Answer : Normalize data using reference standards (e.g., NIH heparin). Apply meta-analysis frameworks to reconcile discrepancies:

  • Bland-Altman plots : Assess inter-assay variability.
  • ANOVA : Identify platform-specific biases.
    Transparent reporting of assay conditions (e.g., ionic strength, temperature) is critical .

Tables of Key Findings

Technique Key Application Limitations Reference
MS/MS (CID) Differentiation of 3S vs. 6S isomersRequires high-purity samples
NMR Stereochemical assignment of uronic acid residuesLow sensitivity for trace isomers
SPR Quantifying protein-GAG interactionsNon-specific binding to sensor chip

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.